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Executive Summary

(S)-2-amino-2-cyclopropylethanol (CAS: 1198185-81-7), often referred to as (S)-
cyclopropylglycinol, is a high-value chiral building block in medicinal chemistry. It serves as a
conformationally constrained bioisostere of L-leucine and L-isoleucine, offering enhanced
metabolic stability and potency in peptide mimetics and small molecule inhibitors. Its structural
integrity is defined by the stability of the strained cyclopropyl ring and the fidelity of the chiral
center at C2. This guide provides a rigorous framework for the structural analysis,
stereochemical validation, and impurity profiling of this critical intermediate.

Part 1: Structural Elucidation & Spectroscopic
Signature[1]
Molecular Architecture

The molecule consists of a 2-aminoethanol backbone substituted at the 2-position with a
cyclopropy! group. The rigidity of the cyclopropyl moiety restricts the conformational freedom of
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the amino alcohol, which is often exploited to lock bioactive conformations in enzyme inhibitors
(e.g., NS3/4A protease inhibitors, DNA gyrase inhibitors).

Feature Specification

IUPAC Name (2S)-2-amino-2-cyclopropylethan-1-ol
CAS Number 1198185-81-7

Molecular Formula CsH11NO

Molecular Weight 101.15 g/mol

Chiral Center C2 (S-configuration)

Primary amine (nucleophile), Primary alcohol
Key Functionality (H-bond donor/acceptor), Cyclopropy! ring
(lipophilic, rigid)

NMR Spectroscopy Analysis

The 1H NMR spectrum of (S)-2-amino-2-cyclopropylethanol is distinct due to the high-field
resonance of the cyclopropyl protons and the diastereotopic nature of the hydroxymethyl
protons.

Predicted 1H NMR Assignment (400 MHz, CDCI3/D20 exchange):
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Position

Proton Type

Chemical
Shift (3,
ppm)

Multiplicity

Coupling
Constants
(Hz)

Structural
Insight

Cyclopropyl

CH (Methine)

0.20-0.40

Multiplet

Ring
anisotropy
effects;
typically
complex.

Cyclopropyl

CH2
(Methylene)

0.45-0.65

Multiplet

Diastereotopi
C protons on

the ring.

C2-H

CH-NH:2

2.10-2.25

Multiplet

Chiral center;
shift
influenced by
amine and

ring.

C1-H

CH2-OH

3.30-3.45

dd (doublet of
doublets)

J~10-11, 4-6

Diastereotopi
cdueto
adjacent

chiral center.

C1-H

CH2-OH

3.55-3.70

dd

J~10-11, 4-6

Distinct shift
from its
geminal

partner.

Critical Analysis Note: The cyclopropyl methine proton (connecting to the main chain) often
overlaps with the ring methylene protons. High-field NMR (600 MHz+) or 2D HSQC is

recommended to resolve the C2-H correlation to the cyclopropyl C1' carbon.

Mass Spectrometry (ESI-MS)[1]

e Parent lon: [M+H]* = 102.16 m/z.

o Fragmentation Pattern:
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o Loss of CH20H: A characteristic fragment at m/z ~71 (cyclopropyl-CH-NH: cation)
indicates the integrity of the amino-cyclopropyl linkage.

o Ring Stability: The absence of ring-opened fragments (alkenyl chains) confirms the
cyclopropyl group remained intact during ionization.

Part 2: Stereochemical Validation (The "S"
Configuration)

Ensuring the enantiomeric purity of (S)-2-amino-2-cyclopropylethanol is paramount, as the
(R)-enantiomer can lead to inactive or toxic off-target effects in drug candidates.

Chiral HPLC Methodology

Direct separation of the free amino alcohol can be challenging due to lack of UV
chromophores. Derivatization is the standard protocol.

Protocol: GITC Derivatization

Reagent: 2,3,4,6-Tetra-O-acetyl-3-D-glucopyranosyl isothiocyanate (GITC).

Reaction: React 1 mg of sample with GITC in acetonitrile/triethylamine for 30 mins.

Mechanism: Forms stable thiourea diastereomers.

Separation: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse).
o Mobile Phase: Phosphate buffer (pH 3.0) / Methanol gradient.
o Detection: UV 254 nm (GITC provides the chromophore).

o Result: The (S,S)-diastereomer elutes distinctly from the (R,S)-diastereomer.

Absolute Configuration via Mosher's Method

To independently verify the absolute configuration without a reference standard, use 1H NMR
analysis of Mosher's amides.
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e Procedure: React the amino alcohol with both (R)- and (S)-MTPA-CI (Mosher's acid
chloride).

e Analysis: Compare the chemical shift differences (Ad = &S - dR) of the protons adjacent to
the chiral center. The sign of Ad allows assignment of the configuration based on the Mosher
model.

Part 3: Impurity Profiling & Stability[1]
Synthetic Impurity Pathways

The synthesis typically involves the reduction of (S)-cyclopropylglycine or its ester. Common
impurities include:

o Over-Reduction Products: Reduction of the cyclopropyl ring (rare with borohydrides, possible
with catalytic hydrogenation) leads to (S)-2-amino-pentanol derivatives.

e Ring-Opened Acid Degradants: Exposure to strong acids (HCI/H2S0Oa4) during workup can
open the cyclopropyl ring to form homoallylic alcohols.

e Racemization: Occurs if the precursor (S)-cyclopropylglycine is subjected to harsh basic
conditions or high temperatures prior to reduction.

Stability Diagram (Graphviz)

Acidic Conditions Degradation > Ring Opening
(pH < 2, Heat) (Homoallylic Impurities)

(S)-2-Amino-2-cyclopropylethanol Exposure Basic Conditions Maintained > Stable
(Target) (pH > 10) (No Racemization)

Slow Formation N-Oxides
(Trace)

Oxidative Stress
(Air/Peroxides)

Click to download full resolution via product page

Figure 1: Stability profile of (S)-2-amino-2-cyclopropylethanol. The cyclopropyl ring is the
most labile structural feature under acidic conditions.
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Part 4: Analytical Workflow for QC

To ensure "Self-Validating” protocols, the following workflow is recommended for incoming raw

material release:

 |dentity Check: 1H NMR (D20 exchange) to confirm structure and absence of ring-opening.
e Chiral Purity: GITC-derivatized HPLC (Target: >98% ee).

o Chemical Purity: GC-MS (for volatile organic impurities) or LC-MS (for non-volatiles).

» Water Content: Karl Fischer titration (Amino alcohols are hygroscopic).

Workflow Diagram

Raw Material:
(S)-2-Amino-2-cyclopropylethanol

Parallel Analygis

; 1H NMR (D20) Chiral HPLC (GITC) Karl Fischer
- | Confirm Cyclopropyl Integrity Confirm (S)-Enantiomer >98% Limit: <1.0% H20

Release for Synthesis Reject / Reprocess

Click to download full resolution via product page

Figure 2: Quality Control Decision Tree for (S)-2-amino-2-cyclopropylethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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